

Technical Whitepaper: 5-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-Chloro-1-methyl-1H-indazole

CAS No.: 1209268-02-9

Cat. No.: B577678

[Get Quote](#)

A Privileged Scaffold for Kinase Inhibition and CNS Therapeutics

Executive Summary

5-Chloro-1-methyl-1H-indazole (CAS: 698-26-0) represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for the indole nucleus. Its utility is driven by the electronic modulation provided by the C5-chlorine atom and the steric definition of the N1-methyl group, which locks the tautomeric equilibrium. This guide provides a definitive technical analysis of its physicochemical properties, regioselective synthesis, and downstream functionalization strategies, specifically addressing the challenge of N1 vs. N2 isomerism.

Physicochemical & Structural Profile[1]

The indazole core is an aromatic system with 10 π -electrons. Unlike indole, the presence of the extra nitrogen atom lowers the energy of the HOMO, making the ring less susceptible to oxidative degradation but sufficiently reactive for electrophilic substitution.

[1] Unlike indole, the presence of the extra nitrogen atom lowers the energy of the HOMO, making the ring less susceptible to oxidative degradation but sufficiently reactive for electrophilic substitution.

Table 1: Core Chemical Specifications

Property	Value / Description	Note
Molecular Formula	C	
	H	
	ClN	
Molecular Weight	166.61 g/mol	
Appearance	Off-white to pale yellow crystalline solid	
Melting Point	119–120 °C (Parent 5-Cl-indazole)	N-methylation typically lowers MP slightly; derivatives vary.
pKa (Parent)	~13.8 (NH acidity)	1-Methylation removes this acidity, acting as a neutral lipophilic cap.
LogP (Predicted)	~2.8	Higher lipophilicity than parent indazole due to methyl cap.
Electronic Effect	C5-Cl: = +0.23	Deactivates the benzene ring; activates C3-H acidity slightly.

Synthesis & Regioselectivity: The N1 vs. N2 Challenge

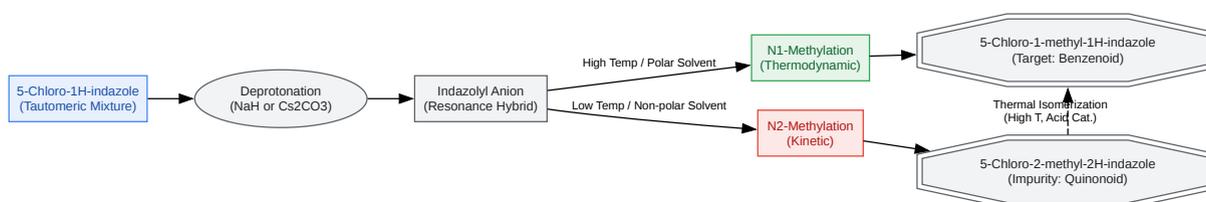
The most critical synthetic challenge is controlling the alkylation of 5-chloroindazole. The indazole anion is an ambident nucleophile. Alkylation can occur at N1 (thermodynamic product) or N2 (kinetic product).^[2]

Mechanism of Regioselectivity

- Thermodynamic Control (N1): The N1-isomer preserves the benzenoid structure of the carbocycle, retaining higher aromatic stabilization energy (approx. 2.3–3.6 kcal/mol more stable than N2).

- Kinetic Control (N2): The N2 lone pair is often more accessible and nucleophilic in the neutral state or in specific solvent-separated ion pairs, leading to the quinonoid-like N2-isomer.

Visualization: Methylation Pathways



[Click to download full resolution via product page](#)

Caption: Divergent methylation pathways. N1-alkylation restores full aromaticity (benzenoid), while N2-alkylation results in a less stable quinonoid system.

Optimized Protocol: Regioselective Synthesis of N1-Isomer

To maximize the N1-isomer, thermodynamic conditions are preferred.

- Reagents: 5-Chloroindazole (1.0 eq), Cs

CO

(2.0 eq), MeI (1.2 eq).

- Solvent: DMF or CH

CN (Polar aprotic solvents stabilize the transition state leading to the thermodynamic product).

- Procedure:

- Dissolve 5-chloroindazole in DMF (0.5 M).
- Add Cs

CO

and stir at RT for 30 min to ensure deprotonation.
- Add MeI dropwise.
- Critical Step: Heat to 60–80°C. Thermal energy helps overcome the activation barrier for the thermodynamic N1 product and allows equilibration if reversible pathways exist.
- Purification: The isomers have distinct R

values. N1 is typically less polar (higher R

) than N2 in EtOAc/Hexane systems due to the lack of a "pyridone-like" dipole character found in the N2 isomer.

Structural Characterization (NMR Validation)

Distinguishing the N1 and N2 isomers is a common pitfall. Do not rely solely on chemical shift prediction. Use Nuclear Overhauser Effect (NOE) spectroscopy for definitive proof.

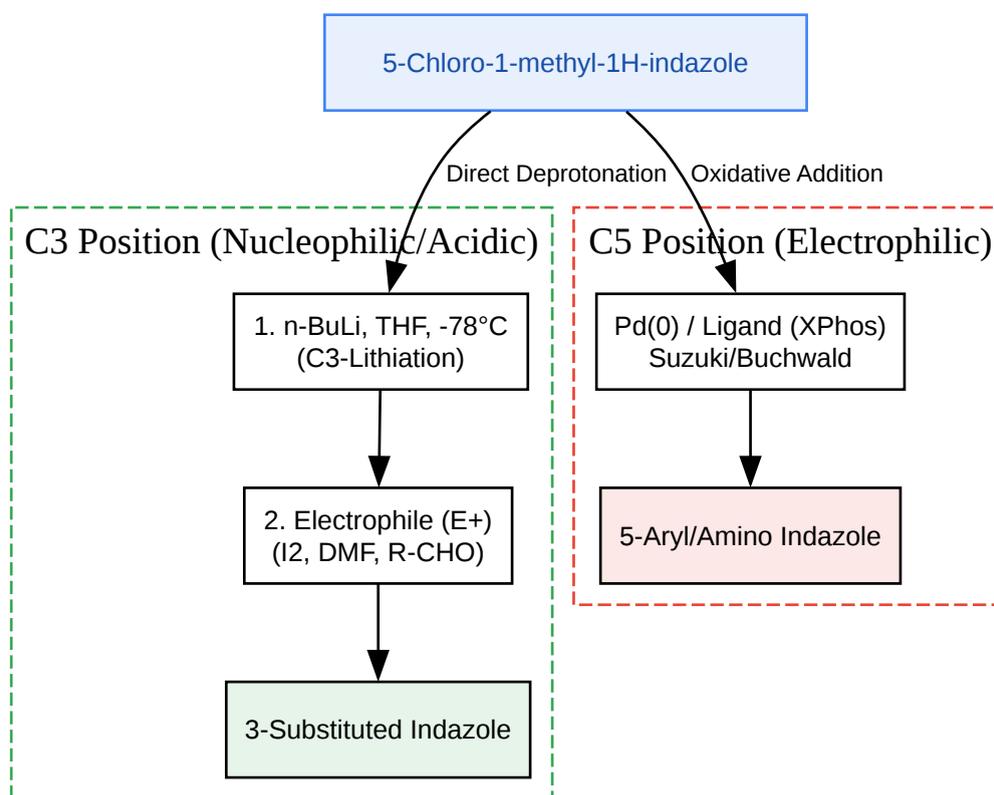
Diagnostic NMR Signals (400 MHz, CDCl)

Feature	N1-Methyl Isomer (Target)	N2-Methyl Isomer (Impurity)	Mechanistic Reason
N-Me Shift	~4.00 – 4.05 ppm	~4.15 – 4.25 ppm	N2 is more electron-deficient (quinonoid contribution), deshielding the methyl protons.
C3-H Shift	~7.95 – 8.05 ppm	~7.80 – 8.30 ppm	Highly dependent on solvent, but usually distinct.
NOE Contact	Me C7-H	Me C3-H	Definitive Proof. N1-Me is spatially close to the benzene ring proton (C7). N2-Me is close to the pyrazole proton (C3).

Chemical Reactivity & Functionalization[3][6][7]

Once synthesized, **5-chloro-1-methyl-1H-indazole** offers two primary vectors for diversification: C3-functionalization (via lithiation) and C5-functionalization (via cross-coupling).

Diagram: Functionalization Logic



[Click to download full resolution via product page](#)

Caption: Orthogonal reactivity profiles. C3 is accessed via base-mediated C-H activation; C5 is accessed via transition-metal catalysis.

Protocol 1: C3-Lithiation (C-H Activation)

The N1-methyl group prevents deprotonation at nitrogen, directing the strong base to the C3-H, which is the most acidic proton remaining (pK_a ~30-35).

- Setup: Flame-dried glassware, Argon atmosphere.
- Reagents: Substrate (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), THF (anhydrous).
- Execution:
 - Cool substrate in THF to -78°C.
 - Add n-BuLi dropwise. The solution often turns yellow/orange (lithio-species).

- Stir for 30–60 min at -78°C .
- Quench with electrophile (e.g., Iodine for 3-iodo intermediate, or DMF for 3-formyl).
- Note: The C5-Cl is relatively stable to n-BuLi at -78°C , but allowing the temperature to rise may trigger lithium-halogen exchange (benzyne formation), leading to degradation.

Protocol 2: C5-Suzuki Coupling

The C5-chloride is an aryl chloride, which is less reactive than bromide or iodide. Standard Pd(PPh

)

often fails.

- Catalyst System: Use Pd

(dba)

with electron-rich, bulky phosphine ligands like XPhos or SPhos to facilitate oxidative addition into the C-Cl bond.

- Base: K

PO

or Cs

CO

(anhydrous).

- Solvent: 1,4-Dioxane or Toluene/Water mixtures at 100°C .

References

- Regioselective Synthesis: Beilstein J. Org. [\[2\]](#) Chem. 2021, 17, 1939–1951. (Discusses NaH vs. thermodynamic equilibration for N1 selectivity).

- Indazole Tautomerism: Caribbean Journal of Science and Technology, 2021, 9(1), 20-34.[1] (Detailed thermodynamic stability data of 1H vs 2H tautomers).
- C3 Functionalization: Org. Biomol. Chem., 2006, 4, 1261-1267.[3] (Lithiation regioselectivity in N-methyl azoles).
- General Properties: PubChem Compound Summary for CID 69681 (5-Chloro-1H-indazole).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. caribjscitech.com](http://1.caribjscitech.com) [caribjscitech.com]
- [2. researchgate.net](http://2.researchgate.net) [researchgate.net]
- [3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Whitepaper: 5-Chloro-1-methyl-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577678#5-chloro-1-methyl-1h-indazole-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com